molecular formula C22H21NO4S2 B3699372 methyl 2-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate

methyl 2-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate

Cat. No.: B3699372
M. Wt: 427.5 g/mol
InChI Key: ZNJKZJQBERNVRZ-CPNJWEJPSA-N
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Description

The compound contains several functional groups, including a thiazolidine ring, a furan ring, and a benzoate ester. The thiazolidine ring is a five-membered ring containing a nitrogen atom, a sulfur atom, and three carbon atoms . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The benzoate ester is derived from benzoic acid and an alcohol .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a condensation reaction of a suitable amine, a carbonyl compound, and a sulfur-containing compound . The furan ring and the benzoate ester could be introduced in subsequent steps, although the exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, the furan ring, and the benzoate ester . The exact geometry and conformation of the molecule would depend on the specific arrangement of these groups and the presence of any substituents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazolidine ring, the furan ring, and the benzoate ester . The thiazolidine ring could potentially undergo reactions at the nitrogen or sulfur atoms, or at the carbon atoms of the ring . The furan ring, being aromatic, might undergo electrophilic aromatic substitution reactions . The benzoate ester could potentially be hydrolyzed to yield benzoic acid and an alcohol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . Factors influencing its properties could include the size and shape of the molecule, the presence of polar or nonpolar groups, and the potential for intermolecular interactions .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound . As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The study of compounds containing thiazolidine rings is an active area of research, and new methods for their synthesis and applications in various fields are continually being explored . This compound, with its combination of a thiazolidine ring, a furan ring, and a benzoate ester, could potentially be of interest in this context .

Properties

IUPAC Name

methyl 2-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S2/c1-26-21(25)17-10-6-5-9-16(17)18-12-11-15(27-18)13-19-20(24)23(22(28)29-19)14-7-3-2-4-8-14/h5-6,9-14H,2-4,7-8H2,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJKZJQBERNVRZ-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate
Reactant of Route 4
methyl 2-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate
Reactant of Route 5
methyl 2-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate
Reactant of Route 6
methyl 2-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate

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